3-Deoxy-D-gluco-2-octulosonic acid
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Overview
Description
3-Deoxy-D-gluco-2-octulosonic acid is a higher-carbon sugar commonly found in the lipopolysaccharides and capsular polysaccharides of bacteria. It plays a crucial role in the structural integrity of bacterial cell walls and is considered a potential target for the development of antibacterial vaccines and diagnostic tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-gluco-2-octulosonic acid typically involves the use of D-mannose as a starting material. The process includes several steps such as Witting reaction, deacetonation, hydrogenation, lactonisation, and isopropylidenation . Another method involves the indium-mediated allylation reaction, which allows for the synthesis of carbohydrate structures containing the 3-deoxy-2-ulose motif .
Industrial Production Methods: For large-scale production, a method has been developed to synthesize this compound and its derivatives efficiently. This involves the preparation of Kdo ethyl ester derivatives from D-mannose in three steps, with a total yield of 75-80% .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-gluco-2-octulosonic acid undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are particularly significant due to the compound’s role in bacterial cell wall synthesis .
Common Reagents and Conditions: Common reagents used in these reactions include pyruvate enolate, which is added diastereoselectively to aldehydes using macrophomate synthase (MPS) as a catalyst . Other reagents include halides, thioglycosides, and N-phenyl trifluoroacetimidates .
Major Products: The major products formed from these reactions include various glycosides and oligosaccharides, which are essential components of bacterial lipopolysaccharides .
Scientific Research Applications
3-Deoxy-D-gluco-2-octulosonic acid has numerous applications in scientific research. It is used in the development of antibacterial vaccines and diagnostic tools due to its presence in bacterial cell walls . Additionally, it is involved in the synthesis of complex carbohydrates and oligosaccharides, which are crucial for various biological processes . The compound is also studied for its potential role in inhibiting bacterial growth by disrupting cell wall synthesis .
Mechanism of Action
The mechanism of action of 3-Deoxy-D-gluco-2-octulosonic acid involves its incorporation into bacterial lipopolysaccharides, where it ensures the connection between lipid A and the outer core and O-antigen . This connection is crucial for the structural integrity of the bacterial cell wall. Inhibiting the synthesis of this compound can disrupt the formation of lipopolysaccharides, leading to bacterial cell death .
Comparison with Similar Compounds
3-Deoxy-D-gluco-2-octulosonic acid is similar to other higher-carbon sugars such as 3-deoxy-D-glycero-D-galacto-nonulosonic acid and legionaminic acid . it is unique in its specific role in bacterial lipopolysaccharides and its potential as a target for antibacterial therapies.
List of Similar Compounds:- 3-Deoxy-D-glycero-D-galacto-nonulosonic acid
- Legionaminic acid
- N-acetylneuraminic acid
Properties
CAS No. |
29479-24-1 |
---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(4S,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5+,6+,7+/m0/s1 |
InChI Key |
KYQCXUMVJGMDNG-UISOVIGQSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
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